molecular formula C19H26N2O3 B4876975 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B4876975
M. Wt: 330.4 g/mol
InChI Key: XOJAIZSRWNRGCE-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the pyrrolidin-2-one is replaced by the 3-methoxyphenyl group.

    Attachment of the 3,5-Dimethylpiperidin-1-yl Group: This is usually done through an amide bond formation reaction, where the piperidine derivative is coupled with the pyrrolidin-2-one core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one
  • 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
  • 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(3-chlorophenyl)pyrrolidin-2-one

Uniqueness

The presence of the 3-methoxyphenyl group in 4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one distinguishes it from similar compounds. This group can influence the compound’s chemical reactivity and biological activity, making it unique in its class.

Properties

IUPAC Name

4-(3,5-dimethylpiperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-13-7-14(2)11-20(10-13)19(23)15-8-18(22)21(12-15)16-5-4-6-17(9-16)24-3/h4-6,9,13-15H,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJAIZSRWNRGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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